1-(Naphthalen-2-yl)piperazine
Overview
Description
1-Naphthalen-2-yl-piperazine is a chemical compound with the molecular formula C14H16N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The naphthalene moiety in 1-Naphthalen-2-yl-piperazine is a bicyclic aromatic hydrocarbon, which imparts unique chemical and physical properties to the compound. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
1-(Naphthalen-2-yl)piperazine is a phenylpiperazine derivative . It acts as a non-selective, mixed serotonergic agent . The primary targets of this compound are various serotonin receptors, including 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F .
Mode of Action
This compound exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors On the other hand, it antagonizes the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors
Biochemical Pathways
The biochemical pathways affected by this compound are those involving serotonin, a neurotransmitter that plays a key role in mood regulation, among other functions . By interacting with various serotonin receptors, this compound can influence the signaling pathways downstream of these receptors, potentially affecting mood and other neurological functions .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed orally and distributed throughout the body, including the brain, where it can interact with serotonin receptors .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple serotonin receptors . These effects could include changes in neuronal signaling and potentially alterations in mood and behavior, although more research is needed to fully understand these effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or substances that interact with the same receptors, the pH of the body’s tissues, and individual variations in metabolism and excretion .
Biochemical Analysis
Biochemical Properties
1-(Naphthalen-2-yl)piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Additionally, it has high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors . These interactions are primarily mediated through binding to the respective receptor sites, influencing various signaling pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in animal models, it has been observed to produce effects such as hyperphagia, hyperactivity, and anxiolysis, which are likely mediated predominantly or fully by blockade of the 5-HT2C receptor . These effects highlight its potential impact on cellular signaling and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a non-selective, mixed serotonergic agent, binding to various serotonin receptors and modulating their activity . This modulation can lead to alterations in downstream signaling pathways, affecting cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro and in vivo studies, the compound’s effects on cellular signaling and metabolism have been observed to vary with time, indicating its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to produce mild effects such as hyperphagia and hyperactivity, while higher doses can lead to more pronounced effects, including anxiolysis . Additionally, toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels, indicating its role in modulating biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding its precise role in cellular processes.
Preparation Methods
The synthesis of 1-Naphthalen-2-yl-piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative. Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may vary, but they often involve similar principles of cyclization and ring-opening reactions.
Chemical Reactions Analysis
1-Naphthalen-2-yl-piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and other nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthalen-2-yl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Naphthalen-2-yl-piperazine can be compared with other similar compounds, such as:
Phenylpiperazine: Another piperazine derivative with a phenyl group instead of a naphthalene moiety.
Diphenylpiperazine: A compound with two phenyl groups attached to the piperazine ring.
Quipazine: A piperazine derivative known for its serotonergic activity.
The uniqueness of 1-Naphthalen-2-yl-piperazine lies in its naphthalene moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-naphthalen-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBVIFUVSUSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57536-91-1 | |
Record name | 57536-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were there any other notable findings related to the 1-(naphthalen-2-yl)piperazine-containing compound?
A2: Interestingly, while the this compound derivative demonstrated promising cytotoxic activity, it exhibited excellent free radical scavenging efficacy in the ABTS assay but not in the DPPH assay. [] This suggests that the antioxidant properties of these compounds might not directly correlate with their cytotoxic activity and that different mechanisms could be responsible for these activities. Further investigation is warranted to understand the interplay between the antioxidant and cytotoxic effects of these derivatives.
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